N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under specific conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or BH3 (borane) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)OCTADECANAMIDE
- N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)STEARAMIDE
- N-(TRIS(HYDROXYMETHYL)METHYL)-2-AMINOETHANESULFONIC ACID
Uniqueness
N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-19-10-4-3-9(5-11(10)20-2)12(18)14-13(6-15,7-16)8-17/h3-5,15-17H,6-8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZYSWNACGYNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CO)(CO)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-97-2 |
Source
|
Record name | N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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